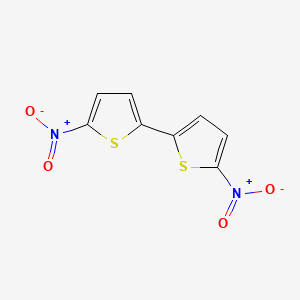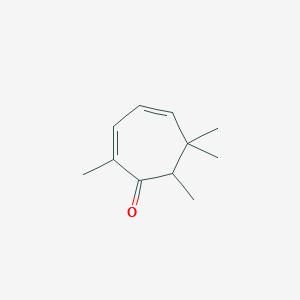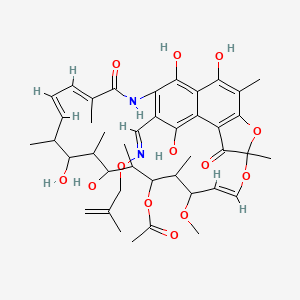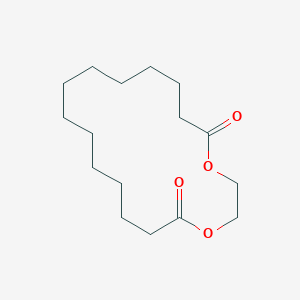
2-(Cyclopentylimino)-4-oxo-3-(p-tolyl)-5-thiazolidineacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopentylimino)-4-oxo-3-(p-tolyl)-5-thiazolidineacetic acid is an organic compound that belongs to the thiazolidine family. This compound is characterized by its unique structure, which includes a cyclopentyl group, a p-tolyl group, and a thiazolidine ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylimino)-4-oxo-3-(p-tolyl)-5-thiazolidineacetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a carbonyl compound in the presence of a catalyst.
Introduction of Cyclopentyl Group: The cyclopentyl group can be introduced through a substitution reaction, where a cyclopentyl halide reacts with the thiazolidine intermediate.
Attachment of p-Tolyl Group: The p-tolyl group is typically introduced via a Friedel-Crafts acylation reaction, using p-tolyl chloride and a Lewis acid catalyst.
Formation of Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopentylimino)-4-oxo-3-(p-tolyl)-5-thiazolidineacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents, and low temperatures.
Substitution: Amines, thiols, polar aprotic solvents, and mild heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted thiazolidine derivatives with various functional groups.
Applications De Recherche Scientifique
2-(Cyclopentylimino)-4-oxo-3-(p-tolyl)-5-thiazolidineacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 2-(Cyclopentylimino)-4-oxo-3-(p-tolyl)-5-thiazolidineacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Cyclohexylimino)-4-oxo-3-(p-tolyl)-5-thiazolidineacetic acid
- 2-(Cyclopentylimino)-4-oxo-3-(m-tolyl)-5-thiazolidineacetic acid
- 2-(Cyclopentylimino)-4-oxo-3-(p-tolyl)-5-thiazolidinepropionic acid
Uniqueness
2-(Cyclopentylimino)-4-oxo-3-(p-tolyl)-5-thiazolidineacetic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the cyclopentyl group, p-tolyl group, and thiazolidine ring in a single molecule allows for versatile applications and interactions with various molecular targets.
Propriétés
Numéro CAS |
39964-47-1 |
|---|---|
Formule moléculaire |
C17H20N2O3S |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
2-[2-cyclopentylimino-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C17H20N2O3S/c1-11-6-8-13(9-7-11)19-16(22)14(10-15(20)21)23-17(19)18-12-4-2-3-5-12/h6-9,12,14H,2-5,10H2,1H3,(H,20,21) |
Clé InChI |
MCPLZFZBJMNRKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C(SC2=NC3CCCC3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)
![5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14673500.png)
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)







